Isoform Selectivity Shift: Pyridine-2-sulfonamide vs. Benzenesulfonamide in Carbonic Anhydrase Inhibition
In a head-to-head crystallographic and enzymatic comparison, 5-(3-tosylureido)pyridine-2-sulfonamide exhibited a fundamentally different isoform inhibition profile compared to its direct benzene analog 4-tosylureido-benzenesulfonamide (ts-SA). The benzene analog ts-SA was a promiscuous, low-nanomolar inhibitor of 7 out of 10 human carbonic anhydrase (hCA) isoforms. In contrast, the pyridine-2-sulfonamide derivative demonstrated low-nanomolar inhibitory activity only against the tumor-associated isoforms hCA IX and hCA XII, while showing substantially reduced potency against the remaining nine isoforms [1]. X-ray crystallography of hCA II adducts revealed that the pyridine ring undergoes a tilt compared to the benzene ring, leading to a steric clash between a pyridine carbon atom and the hydroxyl group of Thr200, which rationalizes the observed selectivity difference [1].
| Evidence Dimension | Isoform inhibition breadth (number of hCA isoforms inhibited with low-nanomolar potency) |
|---|---|
| Target Compound Data | Low-nanomolar inhibitor only of hCA IX and hCA XII (2 out of 11 isoforms tested) |
| Comparator Or Baseline | 4-Tosylureido-benzenesulfonamide (ts-SA): low-nanomolar inhibitor of 7 out of 10 hCA isoforms |
| Quantified Difference | Selectivity shift from 7 broadly inhibited isoforms (benzene analog) to 2 tumor-associated isoforms (pyridine analog) |
| Conditions | Stopped-flow CO₂ hydrase assay; human CA isoforms I–XIV; X-ray crystallography at 1.5–1.8 Å resolution |
Why This Matters
For researchers targeting tumor-associated carbonic anhydrases (hCA IX/XII) while seeking to minimize off-target inhibition of ubiquitous isoforms (hCA I/II), the pyridine-2-sulfonamide scaffold offers a structurally validated selectivity advantage over benzenesulfonamide analogs.
- [1] Bozdag M, Ferraroni M, Nuti E, et al. Combining the tail and the ring approaches for obtaining potent and isoform-selective carbonic anhydrase inhibitors: solution and X-ray crystallographic studies. Bioorg Med Chem. 2014;22(1):334-340. doi:10.1016/j.bmc.2013.11.016. View Source
